molecular formula C4H4ClN3 B1294315 2-Amino-5-chloropyrimidine CAS No. 5428-89-7

2-Amino-5-chloropyrimidine

Cat. No.: B1294315
CAS No.: 5428-89-7
M. Wt: 129.55 g/mol
InChI Key: OQZMDDKDHRIGDY-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyrimidine is an aromatic heterocyclic compound with the molecular formula C₄H₄ClN₃. It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position of the pyrimidine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the one-step synthesis method due to its simplicity and efficiency. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Amino-5-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorinating Agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Major Products Formed:

  • Substituted pyrimidines
  • Fused heterocycles
  • Amino derivatives

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor it interacts with .

Properties

IUPAC Name

5-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZMDDKDHRIGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063875
Record name 2-Pyrimidinamine, 5-chloro-
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5428-89-7
Record name 5-Chloro-2-pyrimidinamine
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Record name 2-Pyrimidinamine, 5-chloro-
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Record name 2-Amino-5-chloropyrimidine
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Record name 2-Pyrimidinamine, 5-chloro-
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Record name 2-Pyrimidinamine, 5-chloro-
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Record name 5-chloropyrimidin-2-amine
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Record name 2-Amino-5-chloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-amino-5-chloropyrimidine in the formation of copper(II) complexes?

A1: this compound acts as a ligand in the formation of copper(II) acetate complexes. [] The nitrogen atom within the pyrimidine ring coordinates with the copper(II) ion, occupying the apical position of a distorted square pyramidal geometry around the copper center. [] This coordination, along with bridging acetate anions, contributes to the formation of a paddle-wheel type structure. []

Q2: Beyond its role as a ligand, what synthetic utility does this compound offer?

A3: this compound serves as a versatile building block in organic synthesis. [] It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles, including primary and secondary amines. This reaction pathway provides access to a diverse range of substituted pyrimidine derivatives, including this compound-4-carboxylic acids. [] These acids are valuable intermediates for synthesizing other important molecules, demonstrating the broader utility of this compound in medicinal and pharmaceutical chemistry. []

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